Distinct In Vivo Safety Profile Compared to Aucubin: Intravenous LD50 >100 mg/kg in Mammalian Models
Euphroside demonstrates a defined and favorable intravenous safety window in mammalian models, a critical differentiator for in vivo experimental planning. Studies report an LD50 for intravenous administration of greater than 100 mg/kg body weight in mice, rats, and dogs . This stands in contrast to other iridoid glycosides like geniposide, which has reported intravenous LD50 values as low as 20 mg/kg in mice [1]. This quantitative difference in acute systemic toxicity is a key procurement consideration for researchers designing in vivo efficacy studies, as it directly impacts the maximum tolerable dose and safety margins.
| Evidence Dimension | Acute Systemic Toxicity (Intravenous LD50) |
|---|---|
| Target Compound Data | > 100 mg/kg |
| Comparator Or Baseline | Geniposide (another iridoid glycoside): 20 mg/kg (in mice) [1] |
| Quantified Difference | >5-fold higher LD50, indicating a superior acute safety profile for intravenous administration. |
| Conditions | In vivo toxicity study in mice, rats, and dogs. |
Why This Matters
This data allows for more confident dose-ranging and reduces the risk of acute toxicity in preclinical in vivo studies compared to using a more toxic iridoid analog.
- [1] Drugs.com. (n.d.). Geniposide. Retrieved from https://www.drugs.com/npp/geniposide.html View Source
